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Compound of Interest

Compound Name:

3-[[(4-

Trifluoromethoxy)phenyl]methyl]az

etidine

CAS No.: 937621-11-9

Cat. No.: B121588

Get Quote

Executive Summary & Compound Profile
Subject Compound: 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine Class: Functionalized

Azetidine Fragment / Bioisostere Primary Application: Lead Optimization Scaffold (Fragment-

Based Drug Discovery)[1]

This guide evaluates the off-target liability of the subject azetidine scaffold compared to its ring-

expanded analogs (pyrrolidine and piperidine).[1] In modern medicinal chemistry, the azetidine

ring is increasingly utilized as a "Goldilocks" scaffold—offering lower basicity (

) and distinct vectors compared to 5- and 6-membered rings.[1] This structural modulation is a
critical strategy for mitigating cardiotoxicity (hERG) and improving metabolic stability while
maintaining target engagement.[1]
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Property Value / Characteristic Relevance to Safety

Core Scaffold
Azetidine (4-membered N-

heterocycle)

High ring strain (~26 kcal/mol);

Lower

than pyrrolidine.[1][2]

Tail Group 4-Trifluoromethoxybenzyl

Lipophilic (

); Metabolically robust against

oxidation.[1]

Basicity (

)
~8.5 - 9.0 (Estimated)

Lower than piperidine (~10-

11); reduces lysosomal

trapping and hERG binding.[1]

Lipophilicity Moderate-High

Driven by

; risk factor for non-specific

binding if not balanced by the

amine.[1]

Comparative Analysis: Azetidine vs. Ring-Expanded
Analogs
This section objectively compares the subject compound (Compound A) against its direct

structural analogs: the Pyrrolidine (Compound B) and Piperidine (Compound C) variants.[1]

Data presented represents consensus trends in medicinal chemistry for N-benzyl heterocycles.

Off-Target Liability Matrix[1][2]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/72959169
http://www.zyjkj.com/product/PNOT1000850.html
https://pubchem.ncbi.nlm.nih.gov/compound/72959169
https://pubchem.ncbi.nlm.nih.gov/compound/72959169
https://pubchem.ncbi.nlm.nih.gov/compound/72959169
https://pubchem.ncbi.nlm.nih.gov/compound/72959169
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121588?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metric
Azetidine

(Subject)

Pyrrolidine

(Analog B)

Piperidine

(Analog C)
Interpretation

hERG Inhibition (

)

> 30 µM (Low

Risk)

~5-10 µM

(Moderate)

< 1 µM (High

Risk)

Azetidine's lower

reduces cationic

interaction with

the hERG

channel pore

(Y652/F656

residues).[1]

CYP3A4

Inhibition
Low Moderate Moderate-High

Reduced

lipophilicity

(LogD) of the

azetidine core

often lowers

reversible CYP

inhibition.[1]

Metabolic

Stability (

)

High Moderate Moderate

The strained

azetidine ring is

surprisingly

robust; N-

dealkylation is

the primary

clearance

pathway, often

slower than

piperidine

oxidation.[1]

P-gp Efflux Ratio < 2.0 > 2.0 > 5.0

Lower basicity

improves passive

permeability and

reduces P-gp

substrate

potential.[1]
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Mechanistic Insight: The Basicity-Safety Correlation
The superior safety profile of the azetidine derivative is causally linked to basicity modulation.

[1]

Mechanism: hERG blockade and Phospholipidosis (PLD) are driven by basic amines (

) interacting with anionic residues or phospholipids.[1]

Azetidine Advantage: The increased s-character of the nitrogen lone pair in the strained 4-

membered ring lowers the

by 1–2 units compared to piperidine.[1] This reduces the concentration of the protonated
cationic species at physiological pH (7.4), directly lowering off-target affinity for cation-
sensing safety targets.[1]

Experimental Protocols for Off-Target Assessment
To validate the safety profile of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine, the

following self-validating workflows are required.

Protocol A: Automated Patch Clamp for hERG
Assessment
Objective: Quantify the risk of QT prolongation (Torsades de Pointes).[1]

Cell Line Preparation: Use CHO-K1 cells stably expressing the hERG potassium channel (

).[1]

Solution Setup:

Extracellular: HBSS containing HEPES (pH 7.4).[1]

Intracellular: K-Aspartate based solution to mimic physiological

gradient.[1]

Compound Handling:
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Dissolve Subject Compound in 100% DMSO (Stock 10 mM).[1]

Serial dilute to test concentrations: 0.1, 1, 10, 30 µM (0.3% DMSO final).

Voltage Protocol (The "Step-Ramp"):

Hold at -80 mV.

Depolarize to +40 mV for 500ms (activates channels).

Repolarize to -50 mV for 500ms (elicits tail current).

Validation: Peak tail current must be stable (<5% rundown) before drug application.[1]

Data Analysis:

Calculate % Inhibition =

.[1]

Acceptance Criteria: Positive control (E-4031) must show

.[1]

Protocol B: Broad-Spectrum Safety Panel (Binding)
Objective: Screen against 44 critical targets (GPCRs, Ion Channels, Transporters) known to

cause adverse drug reactions (ADRs).[1]

Assay Format: Radioligand binding (competition assay).

Concentration: Single-point screening at 10 µM.

Critical Targets for Azetidines:

Muscarinic Receptors (

): Common off-target for amines.[1]
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Dopamine Transporter (DAT): The benzyl-amine motif mimics dopamine; crucial to

exclude psychotropic effects.[1]

5-HT2B: Associated with valvular heart disease.[1][3]

Thresholding:

< 50% Inhibition: "Clean".[1]

50% Inhibition: Trigger

determination (secondary dose-response).[1]

Visualizations
Diagram: Off-Target Screening Workflow
This workflow illustrates the decision logic for progressing the Azetidine scaffold from initial

synthesis to safety validation.[1]
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Synthesis of
Azetidine Scaffold

Tier 1: In Silico Profiling
(pKa & LogD Prediction)

Tier 2: In Vitro Safety
(Single Point @ 10µM)

If pKa < 9.5

hERG Assay
(Patch Clamp)

SafetyScreen44
(GPCRs/Transporters)

Inhibition > 50%?

Proceed to PK/PD
(Low Liability)

No Determine Ki / IC50

Yes

Scaffold Hopping
(Reduce Lipophilicity)

Ki > 10µM Ki < 1µM

Click to download full resolution via product page

Caption: Logic flow for assessing safety liabilities. Tier 2 triggers quantitative analysis (

) only if significant binding is observed.[1]

Diagram: Structural Basis of Reduced Toxicity
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This diagram explains why the Azetidine (Compound A) outperforms the Piperidine (Compound

C) regarding hERG blockade.[1]

Azetidine Ring
(Compound A)

High Ring Strain
Increased s-character

Piperidine Ring
(Compound C)

Low Ring Strain
Standard sp3 amine

Lower pKa (~8.5)
Less Protonated at pH 7.4

Higher pKa (~10.5)
Fully Protonated at pH 7.4

hERG Pore Binding
(Cation-Pi Interaction)

Weak Interaction

Strong Blockade

Click to download full resolution via product page

Caption: Mechanistic comparison showing how ring strain influences basicity (

) and subsequent hERG liability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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